molecular formula C12H18O2Si B14629176 Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- CAS No. 55991-65-6

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-

Katalognummer: B14629176
CAS-Nummer: 55991-65-6
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: DETSSEMLCSSBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C12H18O2Si. This compound features a silane group bonded to a trimethylsiloxy group and a 4-methoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-methoxyphenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is utilized in the development of biocompatible materials and as a surface modifier for biological assays.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is employed in the production of advanced materials, coatings, and adhesives

Wirkmechanismus

The mechanism by which Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The silane group can form strong bonds with oxygen and fluorine, making it a valuable component in chemical reactions. Additionally, the compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is unique due to the presence of both the 4-methoxyphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a versatile compound in various fields .

Eigenschaften

CAS-Nummer

55991-65-6

Molekularformel

C12H18O2Si

Molekulargewicht

222.35 g/mol

IUPAC-Name

1-(4-methoxyphenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C12H18O2Si/c1-10(14-15(3,4)5)11-6-8-12(13-2)9-7-11/h6-9H,1H2,2-5H3

InChI-Schlüssel

DETSSEMLCSSBPS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.